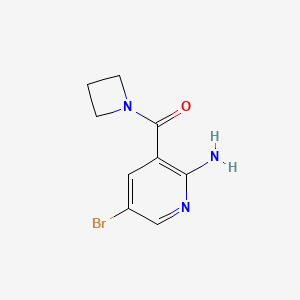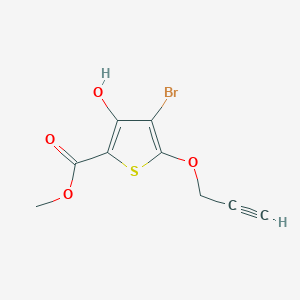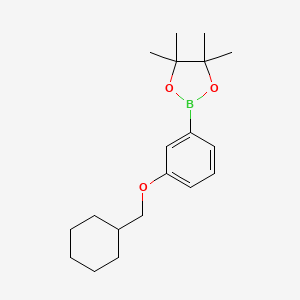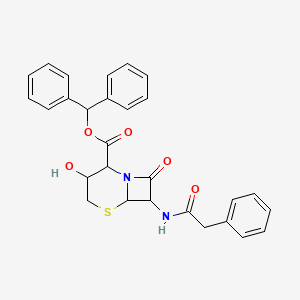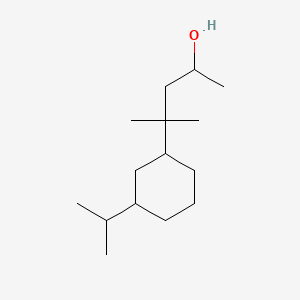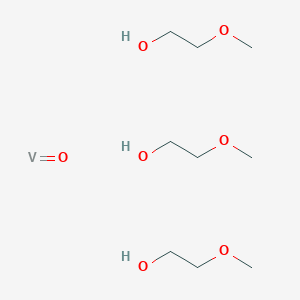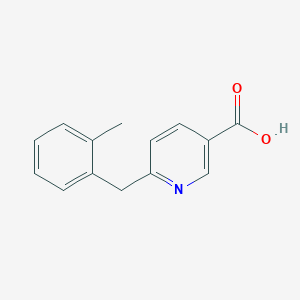
6-(2-Methylbenzyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its molecular weight is approximately 137.14 g/mol . This compound combines features of both nicotinic acid (niacin) and a methyl-substituted benzene ring.
Métodos De Preparación
Synthetic Routes::
Aromatic Substitution: One common synthetic route involves the aromatic substitution of nicotinic acid with 2-methylbenzyl chloride. The reaction occurs under basic conditions, leading to the formation of 6-(2-Methylbenzyl)nicotinic acid.
Alternative Routes: Other methods include oxidative coupling or transition metal-catalyzed reactions.
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using the methods mentioned above.
Análisis De Reacciones Químicas
6-(2-Methylbenzyl)nicotinic acid participates in various reactions:
Oxidation: It can undergo oxidation reactions, yielding products with modified functional groups.
Reduction: Reduction of the carboxylic acid group may lead to different derivatives.
Substitution: Substituents can be introduced at the benzene ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), thionyl chloride (SOCl₂), and metal catalysts play crucial roles.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its functional groups allow for diverse chemical modifications.
Anti-inflammatory Properties: Studies explore its anti-inflammatory effects.
Metabolism and Niacin Derivatives: It relates to niacin metabolism and its derivatives.
Agrochemicals: Investigated for agricultural purposes.
Mecanismo De Acción
The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compare with nicotinic acid (niacin) and other methyl-substituted benzoic acids.
Uniqueness: Highlight its distinct features, such as the methylbenzyl group.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
6-[(2-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-11(10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
Clave InChI |
WCUMPMAWRUGCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


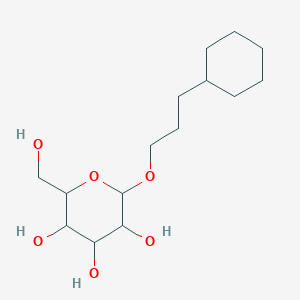

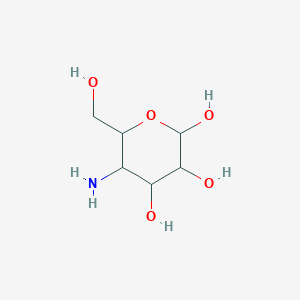
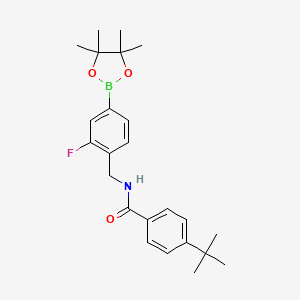
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
